(4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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Overview
Description
(4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring conjugated to a benzyl group and a pyrazolo[3,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be synthesized from preformed pyrazole and pyridine rings . The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the benzyl group via reductive amination .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium on carbon (Pd/C) for hydrogenation steps and strong bases like sodium hydride (NaH) for deprotonation steps are commonly used .
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone involves its interaction with specific molecular targets. It has been shown to inhibit acetylcholinesterase (AChE) and prevent the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease . The compound binds to the peripheral anionic site of AChE, thereby inhibiting its activity and reducing the formation of toxic Aβ fibrils .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share the pyrazolo[3,4-b]pyridine core and exhibit similar biological activities.
Benzylpiperidines: Compounds with a benzyl group attached to a piperidine ring, known for their pharmacological properties.
Uniqueness
(4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit AChE and prevent Aβ aggregation makes it a promising candidate for further research in the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C24H28N4O |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C24H28N4O/c1-16-22-20(15-21(19-8-9-19)25-23(22)27(2)26-16)24(29)28-12-10-18(11-13-28)14-17-6-4-3-5-7-17/h3-7,15,18-19H,8-14H2,1-2H3 |
InChI Key |
ZRJKJZXVFDWNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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